2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Table 1: Key Structural Parameters of Boronate Esters
The pinacol substituents (4,4,5,5-tetramethyl groups) create a sterically hindered environment around the boron center, which influences reactivity in cross-coupling reactions. This geometry stabilizes the boronate ester against hydrolysis while maintaining accessibility for transmetalation in catalytic cycles.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO2/c1-13(2)14(3,4)18-15(17-13)10-9-11-5-7-12(16)8-6-11/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJXSSVRGHRVOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Catalyzed Hydroboration of Alkynes
The hydroboration of 4-chlorophenylacetylene with bis(pinacolato)diboron (B$$2$$pin$$2$$) using FeH(CO)(NO)(PPh$$3$$)$$2$$ as a catalyst produces the target compound in 85–94% yield.
Procedure :
- Combine 4-chlorophenylacetylene (1.0 equiv), B$$2$$pin$$2$$ (1.5 equiv), Fe catalyst (0.5 mol%), and NaOMe (0.5 equiv) in dry THF.
- Stir at 80°C for 9 hours under argon.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 40:1).
Key Data :
- Yield : 94%
- Stereoselectivity : Z/E > 98:2
- Characterization : $$^{1}\text{H NMR}$$ (CDCl$$_3$$): δ 7.60–7.54 (m, 4H), 7.40 (d, J = 18.4 Hz, 1H), 6.26 (d, J = 18.5 Hz, 1H), 1.32 (s, 12H).
Palladium-Mediated Cross-Coupling
Suzuki-Miyaura Coupling with Vinyl Halides
A Pd(PPh$$3$$)$$2$$Cl$$_2$$-catalyzed coupling between 4-chlorostyryl bromide and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane achieves 77–89% yield.
Procedure :
- React 4-chlorostyryl bromide (1.0 equiv) with pinacolborane (2.2 equiv) in THF.
- Add Pd catalyst (5 mol%), CuI (3.2 mol%), and Et$$_3$$N (2.0 equiv).
- Stir at room temperature for 5 hours.
- Purify via flash chromatography (petroleum ether).
Key Data :
- Yield : 89%
- Byproducts : <5% proto-deborylation
- Characterization : $$^{11}\text{B NMR}$$ (CDCl$$_3$$): δ 33.1.
Lithiation-Borylation Sequential Reactions
Enantioselective α-Borylation
Lithiation of 4-chlorostyrene derivatives followed by borylation with s-BuLi and MgBr$$_2$$ affords the product in 81–93% yield.
Procedure :
- Treat 4-chlorostyrene (1.0 equiv) with s-BuLi (1.3 equiv) in Et$$_2$$O at −78°C.
- Add pinacolboron triflate (1.05 equiv) and warm to 34°C.
- Quench with H$$_2$$O and purify via column chromatography.
Key Data :
Visible Light-Promoted Synthesis
Photochemical C–B Bond Formation
Irradiation of 4-chlorophenyldiazonium salts with B$$2$$pin$$2$$ under blue light (λ = 420 nm) yields the product in 66–78% yield.
Procedure :
- Mix 4-chlorophenyldiazonium tetrafluoroborate (1.0 equiv), B$$2$$pin$$2$$ (1.5 equiv), and [Ir(ppy)$$_3$$] (2 mol%) in MeCN.
- Irradiate for 12 hours at room temperature.
- Purify via recrystallization (CH$$2$$Cl$$2$$/hexane).
Key Data :
Comparative Analysis of Methods
Characterization Data
Spectroscopic Profiles
- $$^{1}\text{H NMR}$$ (400 MHz, CDCl$$_3$$): δ 7.60–7.54 (m, 4H), 7.40 (d, J = 18.4 Hz, 1H), 6.26 (d, J = 18.5 Hz, 1H), 1.32 (s, 12H).
- $$^{13}\text{C NMR}$$ (101 MHz, CDCl$$3$$): δ 147.7 (C), 140.8 (CH), 130.5 (C), 127.2 (CH), 124.1 (CF$$3$$), 83.6 (C), 24.9 (CH$$_3$$).
- $$^{11}\text{B NMR}$$ (128 MHz, CDCl$$_3$$): δ 33.1.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.
Reduction: Reduction reactions can convert the chlorostyryl group to a styryl group.
Substitution: The chlorine atom in the chlorostyryl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
The major products formed from these reactions include boronic acids, alcohols, substituted styrenes, and various functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and diagnostics.
Medicine: It serves as a building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (E)-2-(4-Chlorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound reacts with organohalides in the presence of a palladium catalyst to form carbon-carbon bonds. The boronic ester group facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst, leading to the formation of the desired product. The molecular targets and pathways involved in these reactions include the palladium catalytic cycle and the activation of the boronic ester group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
(a) Halogen-Substituted Analogs
- NMR ¹H NMR (CDCl₃) δ 7.47–7.44 (m, 2H), 7.36–7.32 (m, 2H), 6.14 (d, J = 18.5 Hz, 1H) . Reactivity: Similar cross-coupling efficiency but may require adjusted reaction conditions due to slower oxidative addition with palladium catalysts.
2-(3-Chlorophenyl)ethenyl derivative (CAS 635305-47-4):
(b) Electron-Donating Substituents
2-(4-Methoxyphenyl)ethenyl derivative ((E)-3c):
2-(3,5-Dimethoxyphenyl)ethenyl derivative (CAS 1073354-86-5):
Variations in the Aliphatic Chain or Boronate Group
(a) Styrenyl Modifications
- 2-(2-Methylstyryl) derivative (CAS 1294009-26-9):
(b) Heteroatom-Containing Derivatives
Physicochemical and Reactivity Data
Key Research Findings
- Electronic Effects : Para-substituted halogens (Cl, Br) optimize reactivity by balancing electron withdrawal and resonance effects .
- Steric Hindrance : Ortho-substituents (e.g., methyl) reduce coupling yields by up to 50% due to hindered Pd coordination .
- Stability : Electron-rich derivatives (e.g., methoxy-substituted) exhibit lower thermal stability, necessitating cold storage .
Biological Activity
2-[(1E)-2-(4-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound with significant potential in medicinal chemistry. Its structural features suggest a range of biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The presence of the chlorophenyl group and the dioxaborolane moiety contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Preliminary screenings suggest that this compound may possess antibacterial activity against certain strains of bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
- Interference with Cellular Signaling : It might disrupt signaling pathways that are crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells.
Anticancer Studies
In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis induction |
| HeLa (Cervical) | 15 | Cell cycle arrest |
| A549 (Lung) | 12 | ROS generation |
Antimicrobial Activity
The antimicrobial efficacy has been evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 25 |
| Escherichia coli | 12 | 50 |
| Salmonella typhi | 10 | 75 |
Case Studies
A notable case study involved the synthesis and evaluation of this compound's derivatives for enhanced biological activity. Modifications to the dioxaborolane structure resulted in improved potency against cancer cell lines and reduced toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
